Navigating the Synthesis and Procurement of 2-Chloro-4-cyclobutylpyridine: A Technical Guide for Chemical Researchers
Navigating the Synthesis and Procurement of 2-Chloro-4-cyclobutylpyridine: A Technical Guide for Chemical Researchers
For researchers and drug development professionals, the strategic incorporation of novel building blocks is paramount to innovation. Substituted pyridines, in particular, are a cornerstone of medicinal chemistry, offering a versatile scaffold for tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides an in-depth technical overview of 2-Chloro-4-cyclobutylpyridine, a potentially novel compound, addressing its identification, commercial availability, and synthetic strategies.
Compound Identification: The Elusive CAS Number
A thorough search of chemical databases, including PubChem, reveals a CAS number for the related compound 2,5-dichloro-4-cyclobutylpyridine , but not for 2-Chloro-4-cyclobutylpyridine itself. This suggests that 2-Chloro-4-cyclobutylpyridine is likely not a commercially cataloged compound and may represent a novel chemical entity. The absence of a dedicated CAS number underscores the need for a focus on synthetic procurement rather than direct purchase.
A related compound, 2,5-dichloro-4-cyclobutylpyridine, has the molecular formula C9H9Cl2N and a molecular weight of 202.08 g/mol .[1]
Commercial Landscape: A Custom Synthesis Approach
Direct commercial suppliers for 2-Chloro-4-cyclobutylpyridine are not readily identifiable, which is consistent with its apparent novelty. However, the commercial availability of key precursors and analogous structures is robust, providing a clear path for either in-house synthesis or custom synthesis by a specialized contract research organization (CRO).
The most relevant and readily available starting material for a plausible synthesis is 2-chloro-4-methylpyridine , also known as 2-chloro-4-picoline. This compound is offered by numerous chemical suppliers.
Key Precursors and Analogs: A Supplier Overview
| Compound Name | CAS Number | Representative Suppliers | Notes |
| 2-Chloro-4-methylpyridine (2-Chloro-4-picoline) | 3678-62-4 | Sigma-Aldrich, Thermo Scientific, MedChemExpress | A key starting material for the synthesis of 2-chloro-4-substituted pyridines.[2][3][4][5] |
| 2-Amino-4-picoline | 695-34-1 | Various | A common precursor for the synthesis of 2-chloro-4-picoline.[6][7] |
| 4-Cyclobutylpyridine | Not readily available | Custom synthesis | The cyclobutyl moiety would likely be introduced via functionalization of a pyridine ring. |
| 2-Chloro-4-ethylpyridine | 40325-11-9 | NINGBO INNO PHARMCHEM CO.,LTD. | An example of a commercially available 2-chloro-4-alkylpyridine.[8] |
Synthetic Pathways: A Practical Guide
Given the lack of direct commercial sources, the synthesis of 2-Chloro-4-cyclobutylpyridine would most logically proceed through the functionalization of a pre-formed 2-chloropyridine scaffold. A plausible and efficient synthetic route would involve the elaboration of the methyl group of 2-chloro-4-methylpyridine.
A common method for the synthesis of 2-chloro-4-methylpyridine itself starts from 2-amino-4-picoline. The amino group is converted to a chloro group, often through a Sandmeyer-type reaction or by treatment with reagents like phosphorus oxychloride.[6]
Proposed Synthetic Workflow
The following diagram outlines a potential synthetic pathway from a commercially available precursor to the target compound.
Caption: Proposed synthetic workflow for 2-Chloro-4-cyclobutylpyridine.
Experimental Protocol: A Step-by-Step Methodology
Step 1: Synthesis of 2-Chloro-4-methylpyridine from 2-Amino-4-picoline
This procedure is based on established methods for the conversion of aminopyridines to chloropyridines.[6]
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Diazotization: To a stirred solution of 2-amino-4-picoline in aqueous hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred for an additional 30 minutes at this temperature.
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Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) chloride in hydrochloric acid at room temperature. The mixture is heated to 50-60 °C and stirred until nitrogen evolution ceases.
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Work-up and Purification: After cooling, the reaction mixture is basified with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) and extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 2-chloro-4-methylpyridine.
Step 2: Synthesis of 2-Chloro-4-cyclobutylpyridine
This part of the synthesis involves the functionalization of the methyl group, a common strategy in organic synthesis.
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Radical Bromination: 2-Chloro-4-methylpyridine is dissolved in a non-polar solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux under inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).
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Work-up: The reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with aqueous sodium thiosulfate and brine, dried, and concentrated to give crude 2-chloro-4-(bromomethyl)pyridine.
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Cyclobutylation: The crude 2-chloro-4-(bromomethyl)pyridine is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled. A solution of a cyclobutyl Grignard reagent (cyclobutylmagnesium bromide) or another suitable cyclobutyl nucleophile is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.
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Final Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product, 2-Chloro-4-cyclobutylpyridine, is purified by column chromatography.
Applications in Drug Discovery and Development
The 2-chloropyridine moiety is a valuable pharmacophore and a versatile synthetic handle in medicinal chemistry. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
Reactivity and Potential Transformations
Caption: Reactivity of the 2-chloropyridine scaffold in cross-coupling reactions.
The ability to perform these transformations makes 2-Chloro-4-cyclobutylpyridine a valuable building block for generating libraries of compounds for structure-activity relationship (SAR) studies. The cyclobutyl group can provide a favorable vector for exploring chemical space and may impart desirable properties such as improved metabolic stability or enhanced binding to a biological target. The incorporation of chlorine-containing molecules is a well-established strategy in drug discovery.[9]
Conclusion
While 2-Chloro-4-cyclobutylpyridine is not a commercially available reagent, this guide provides a clear and actionable pathway for its synthesis. By leveraging readily available precursors and established synthetic methodologies, researchers can access this novel building block. The versatile reactivity of the 2-chloropyridine moiety opens up a multitude of possibilities for the development of new chemical entities with potential therapeutic applications. This technical guide serves as a valuable resource for scientists and drug development professionals seeking to explore the chemical space offered by functionalized cyclobutylpyridines.
References
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PubChem. 2,5-dichloro-4-cyclobutylpyridine. National Center for Biotechnology Information. [Link]
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Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. [Link]
- Google Patents. Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
- Google Patents.
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Ningbo Inno Pharmchem Co.,Ltd. 2-Chloro-4-ethylpyridine: A Crucial Component in Pharmaceutical Intermediate Synthesis. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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